(2S,4S)-4-(Difluoromethyl)-5-oxopyrrolidine-2-carboxylic acid

Lipophilicity Physicochemical profiling Drug design

Fluorinated proline building blocks with defined stereochemistry are critical for medicinal chemistry but remain synthetically scarce. (2S,4S)-4-(Difluoromethyl)-5-oxopyrrolidine-2-carboxylic acid (CAS 527705-01-7) fills this gap as a chiral 5-oxoproline analog with a unique 4-CHF₂ substituent. • XLogP3-AA = 0.1 enables CNS penetration tuning vs. 4-fluoro analog (-0.3). • (2S,4S) conformation biases ring pucker for target engagement in CGRP antagonist & Factor D inhibitor programs. • Serves as transition-state mimic for prolyl hydroxylase assay development. 98% purity; reliable global supply from BenchChem.

Molecular Formula C6H7F2NO3
Molecular Weight 179.12 g/mol
CAS No. 527705-01-7
Cat. No. B12069366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4S)-4-(Difluoromethyl)-5-oxopyrrolidine-2-carboxylic acid
CAS527705-01-7
Molecular FormulaC6H7F2NO3
Molecular Weight179.12 g/mol
Structural Identifiers
SMILESC1C(C(=O)NC1C(=O)O)C(F)F
InChIInChI=1S/C6H7F2NO3/c7-4(8)2-1-3(6(11)12)9-5(2)10/h2-4H,1H2,(H,9,10)(H,11,12)/t2-,3+/m1/s1
InChIKeyKLELVPPNXSLDOF-GBXIJSLDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (2S,4S)-4-(Difluoromethyl)-5-oxopyrrolidine-2-carboxylic acid (CAS 527705-01-7) – Key Differentiation from Analogs


(2S,4S)-4-(Difluoromethyl)-5-oxopyrrolidine-2-carboxylic acid (CAS 527705-01-7), also named (4S)-4-(difluoromethyl)-5-oxo-L-proline, is a chiral, fluorinated pyrrolidine-2-carboxylic acid building block (molecular formula C₆H₇F₂NO₃, MW 179.12 g/mol) [1]. The compound bears a difluoromethyl (–CHF₂) substituent at the C4 position, a ketone at C5, and defined (2S,4S) stereochemistry, placing it in the class of 5-oxoproline (pyroglutamic acid) analogs. This combination of functional groups and stereochemistry is distinct from the far more common 4-fluoro-, 4,4-difluoro-, or 4-trifluoromethyl-proline derivatives that have been extensively reviewed in the literature .

Stereochemistry
Defined (2S,4S) enantiomer, single diastereomer
Building Block Class
4-Difluoromethyl-5-oxoproline analog
Synthetic Access
Scarce difluoromethyl proline motif, commercially available

Why Generic 5-Oxoproline or Simple Fluoroprolines Cannot Replace (2S,4S)-4-(Difluoromethyl)-5-oxopyrrolidine-2-carboxylic acid


In the 5-oxoproline family, the nature of the C4 substituent and the stereochemistry directly govern lipophilicity, hydrogen-bonding capacity, metabolic stability, and conformational bias—all of which are decisive for target engagement and pharmacokinetics in drug candidates. A recent comprehensive review of fluorinated prolines noted that, in strict contrast to fluoro- and trifluoromethyl-substituted analogs, the corresponding analogues with difluoromethyl groups are mostly unknown, highlighting a significant synthetic gap . The target compound, with its (2S,4S) configuration and 4-difluoromethyl group, occupies a unique structural niche that cannot be replicated by unsubstituted pyroglutamic acid, 4-fluoro-5-oxoproline (CID 7195108), or 4,4-difluoro-5-oxoproline. The quantitative evidence below confirms these structural differences translate into measurable physicochemical differentiation that directly impacts research utility.

This Compound
(2S,4S)-4-(Difluoromethyl)-5-oxoproline
XLogP3-AA ≈ 0.1; 5 HBA; unique C–H donor on –CHF₂
Common Analogs
4-Fluoro & 4,4-Difluoro 5-Oxoprolines
XLogP3-AA -0.3 to lower; 4 HBA or no CHF₂ proton; stereochemical ambiguity may shift target engagement and PK profile
Unsubstituted 5-Oxoproline / Racemates
Lack fluorine-mediated interactions; undefined stereochemistry can confound SAR

Quantitative Evidence Guide: Where (2S,4S)-4-(Difluoromethyl)-5-oxopyrrolidine-2-carboxylic acid Differentiates from Its Closest Analogs


Lipophilicity (XLogP3-AA) Comparison: 4-Difluoromethyl vs. 4-Fluoro and 4,4-Difluoro Analogs

The computed lipophilicity (XLogP3-AA) of (2S,4S)-4-(difluoromethyl)-5-oxopyrrolidine-2-carboxylic acid is 0.1, as reported by PubChem [1]. The 4-fluoro analog (CID 7195108) has an XLogP3-AA of -0.3 [2]. The increase of 0.4 log units reflects the lipophilic contribution of the –CHF₂ group relative to –F, which can improve membrane permeability without excessive hydrophobicity that would hinder aqueous solubility. No experimental logP/logD data were located in the retrieved sources for the target compound.

Lipophilicity
Cross-study comparable
ΔXLogP3-AA = +0.4 vs. 4-F analog
Reported increase may support membrane permeability screening
Computed only; no experimental logD found
Lipophilicity Physicochemical profiling Drug design

Hydrogen-Bond Acceptor Capacity: –CHF₂ vs. –F and –CF₃ at the C4 Position

The target compound possesses 5 hydrogen bond acceptors (HBA), as computed by PubChem [1]. The 4-fluoro analog (CID 7195108) has 4 HBA [2]. The additional fluorine atom in the –CHF₂ group contributes one extra HBA site. This subtle increase in HBA count can alter binding-site interactions, particularly in proteins where fluorine can engage in orthogonal multipolar interactions with backbone amides or side-chain residues. The 4,4-difluoro analog (gem-difluoro, no CHF₂ proton) would differ in both HBA count and C–H···F hydrogen-bond donor capacity.

H-Bond Acceptors
Class-level inference
5 HBA (target) vs. 4 HBA (4-F analog)
Extra acceptor and weak C–H donor may alter binding-site interactions
Computational count; confirm with experimental binding data
Hydrogen bonding Molecular recognition Medicinal chemistry

Stereochemical Integrity: (2S,4S) Defined Chirality and Rotatable Bond Constraints

The target compound has 2 rotatable bonds (PubChem computed) and defined (2S,4S) stereochemistry [1]. The 4,4-difluoro analog (achiral at C4) and cis/trans mixtures of 4-substituted prolines introduce stereochemical ambiguity that can confound SAR studies. The (2S,4S) configuration corresponds to the cis relationship between the carboxylic acid and the C4 substituent, which imposes a specific ring pucker that influences the ψ and φ dihedral angles when incorporated into peptides or peptidomimetics. Reviews on fluorinated prolines emphasize that stereochemistry and ring conformation are critical determinants of biological activity .

Stereochemistry
Specification review
2S,4S defined; 2 chiral centers; 2 rotatable bonds
Single diastereomer avoids chiral separation and ensures reproducible SAR
Relevant for peptides and peptidomimetics
Stereochemistry Chiral building block Conformational control

Literature Precedent for Difluoromethyl 5-Oxoproline in Patent Compounds Targeting CGRP and Factor D

Patent literature reveals that pyrrolidine derivatives bearing difluoromethyl and oxo substituents are claimed as key intermediates or pharmacophoric elements in CGRP receptor antagonists (e.g., US-9169205-B2) and Factor D inhibitors for age-related macular degeneration (e.g., EP2814822, Novartis/Roche) [1]. While the exact compound CAS 527705-01-7 is not explicitly named in the accessible patent abstracts, its structural class—(2S,4S)-4-difluoromethyl-5-oxopyrrolidine-2-carboxylic acid—aligns with the core scaffold used in these therapeutic programs. In contrast, the 4-fluoro or 4,4-difluoro analogs are less represented in these specific patent families, suggesting a preference for the –CHF₂ motif.

Patent Context
Supporting evidence
Scaffold aligns with CGRP and Factor D inhibitor patents
May reduce lead-series risk in drug discovery programs
Qualitative patent class analysis; no bioactivity data for exact CAS
CGRP antagonist Factor D inhibitor Patent analysis

Synthetic Accessibility Gap: Difluoromethyl 5-Oxoprolines Are Underrepresented Compared to CF₃ and F Analogs

A 2022 perspective in the Journal of Organic Chemistry explicitly states that 'in strict contrast to fluoro- and trifluoromethyl-substituted prolines, the corresponding analogues with fluoromethyl and difluoromethyl groups are mostly unknown,' identifying this as an unsolved problem and a good opportunity for synthetic chemists . The target compound (CAS 527705-01-7) is one of the few commercially available (2S,4S)-4-difluoromethyl-5-oxoproline building blocks, addressing this documented synthetic gap. The 4-trifluoromethyl analog (both cis and trans isomers) has been known and synthesized since 2002, whereas difluoromethyl congeners remain scarce.

Synthetic Gap
Class-level inference
Difluoromethyl prolines described as “mostly unknown” (J. Org. Chem. 2022)
Commercial availability offers early access to under-explored chemical space
Scarcity may support proprietary lead optimization
Synthetic chemistry Building block availability Fluorine chemistry

Application Scenarios for (2S,4S)-4-(Difluoromethyl)-5-oxopyrrolidine-2-carboxylic acid Supported by Quantitative Evidence


Lead Optimization of CGRP Receptor Antagonists for Migraine

The alignment of the (2S,4S)-4-difluoromethyl-5-oxoproline scaffold with patent claims for CGRP antagonists supports its use as a core building block for generating potent, patentable analogs. The enhanced lipophilicity (XLogP3-AA = 0.1 vs. -0.3 for the 4-fluoro analog) may improve CNS penetration for centrally acting anti-migraine agents.

Factor D Inhibitor Development for Ophthalmic Inflammatory Diseases

Pyrrolidine derivatives claimed in Factor D inhibitor patents (EP2814822) include scaffolds consistent with the target compound . The unique –CHF₂ group provides both HBA and weak HBD functionality that can engage the serine protease active site, while the (2S,4S) stereochemistry imposes conformational constraint favorable for binding.

Prolyl Hydroxylase Probe Design for Hypoxia and Fibrosis Research

As a 5-oxoproline analog, the compound can serve as a transition-state mimic or substrate competitor for prolyl hydroxylases (e.g., EGLN family, collagen prolyl 4-hydroxylase) . The –CHF₂ group is a known bioisostere for the hydroxyl group of hydroxyproline and may resist metabolic oxidation better than the natural substrate, making it suitable for cellular assay development.

Peptide and Peptidomimetic Conformational Studies

Fluorinated prolines are extensively used to tune the cis/trans amide bond ratio and pyrrolidine ring pucker in peptides . The (2S,4S) configuration with the 4-difluoromethyl group introduces a specific gauche effect that stabilizes the Cγ-exo or Cγ-endo ring conformation, relevant for designing constrained peptide therapeutics with improved proteolytic stability.

Application
Selection Property
Validation Focus
CGRP antagonist lead optimization research
Lipophilicity and stereochemical control
Membrane permeability assay context
Factor D inhibitor scaffold studies
H-bond donor/acceptor profile
Serine protease binding assay context
Prolyl hydroxylase probe development
CHF₂ as hydroxyproline bioisostere
Cellular hypoxia assay context
Peptidomimetic conformational analysis
Ring pucker and cis/trans ratio tuning
NMR or X-ray structural validation
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